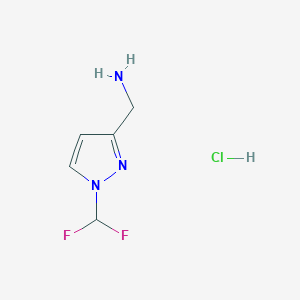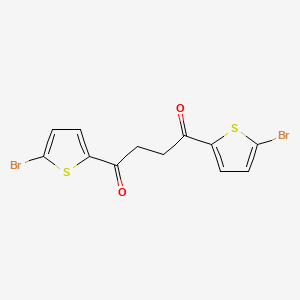
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)-
Vue d'ensemble
Description
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)-, also known as DBB-0920, is a dibenzene-butanedione derivative . It is a useful intermediate for the chemical synthesis of terameprocol and a number of biologically important molecules .
Synthesis Analysis
The synthesis of 1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- involves a series of reactions . The process begins with the reaction of α-bromoketone in a solution of THF-DMF, which is added in portions over 25 minutes while maintaining an internal temperature between -60 °C and -55 °C . After an additional 15 minutes at -60 °C, the reaction is complete as determined by LC/MS analysis .Molecular Structure Analysis
The molecular structure of 1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- can be analyzed using various methods such as X-ray analysis and ab initio calculations . These methods help reveal the electronic structure of the compound and the electron delocalization in its structure .Chemical Reactions Analysis
The chemical reactions involving 1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- include palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions . These reactions can lead to the selective formation of mono-arylated derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- include its molecular formula (C12H8Br2O2S2), molecular weight (408.13), and its structure . More detailed properties like melting point, boiling point, and density can be found on dedicated chemical databases .Applications De Recherche Scientifique
Synthesis and Biological Activity
1,4-Butanedione derivatives have been explored for their synthesis and biological activity. For example, derivatives like 2,5-bis(4-guanylphenyl)furans, synthesized from 1,4-di-p-bromophenyl-1,4-butanedione, have been evaluated for their antiprotozoal activity. While these compounds did not exhibit significant antimalarial activity, several showed potent activity against Trypanosoma rhodesiense, suggesting potential for therapeutic applications against specific protozoal infections (Das & Boykin, 1977).
Metabolic Activation and Toxicity Studies
Studies on the metabolic activation and toxicity of butadiene and its derivatives have provided insights into their effects on human health. For instance, research on bis-butanediol-mercapturic acid (bis-BDMA) highlighted its formation as a result of metabolic activation of butadiene to its carcinogenic species. This metabolite serves as a potential biomarker for exposure to butadiene, underscoring the importance of understanding the metabolic pathways of such compounds and their implications for occupational health (Kotapati et al., 2014).
Antimicrobial and Chemotherapeutic Potential
Certain 1,4-butanedione derivatives have been evaluated for their antimicrobial properties, demonstrating potential as chemotherapeutic agents. For instance, cationically substituted bis-benzimidazoles, related to 1,4-butanedione structures, have shown activity against experimental Pneumocystis carinii pneumonia, suggesting their utility in treating specific infections (Tidwell et al., 1993).
Molecular Dosimetry of DNA Adducts
Research into the molecular dosimetry of DNA-DNA cross-links induced by diepoxybutane, a metabolite of butadiene, has provided valuable information on the genotoxic potential of such compounds. These studies help in understanding the molecular basis of carcinogenesis induced by exposure to butadiene and related substances, informing risk assessment and regulatory policies (Goggin et al., 2009).
Environmental and Developmental Neurotoxicity
Investigations into the environmental and developmental impacts of brominated flame retardants, which share structural similarities with 1,4-butanedione derivatives, have raised concerns about their neurotoxic effects. These studies contribute to the broader understanding of the environmental health risks posed by such compounds, emphasizing the need for monitoring and regulating their use (Eriksson, Jakobsson, & Fredriksson, 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O2S2/c13-11-5-3-9(17-11)7(15)1-2-8(16)10-4-6-12(14)18-10/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHIXZUPOMRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CCC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571491 | |
| Record name | 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- | |
CAS RN |
144153-56-0 | |
| Record name | 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



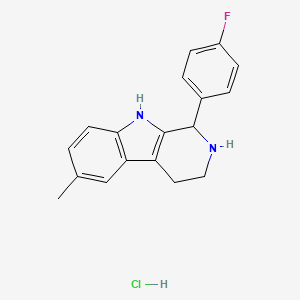

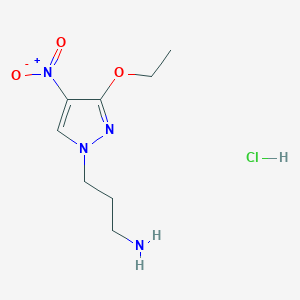
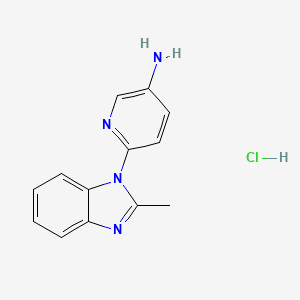

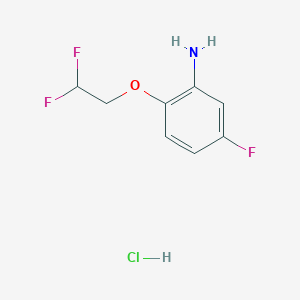
![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
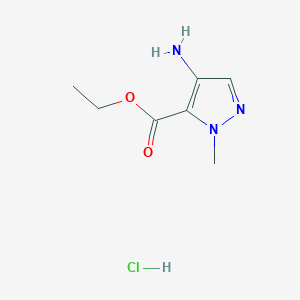
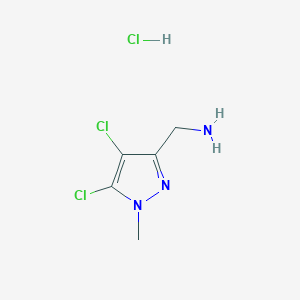
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B3047692.png)
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B3047695.png)
![4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride](/img/structure/B3047697.png)
